molecular formula C10H16N4O2S B6461833 ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate CAS No. 2549024-15-7

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate

Cat. No.: B6461833
CAS No.: 2549024-15-7
M. Wt: 256.33 g/mol
InChI Key: UNJURFOEUGTFTE-UHFFFAOYSA-N
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Description

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is a compound that features a thiadiazole ring, a piperidine ring, and an ester functional group. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is unique due to the combination of the thiadiazole ring, piperidine ring, and ester group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C10H16N4O2SC_{10}H_{16}N_{4}O_{2}S and a molecular weight of 256.325 g/mol. The compound can be synthesized through various methods involving the reaction of piperidine derivatives with thiadiazole precursors. For instance, the synthesis may involve the condensation of 3-amino-1,2,4-thiadiazole with ethyl piperidine-3-carboxylate under controlled conditions to yield the target compound .

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential utility in treating bacterial infections .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32
Pseudomonas aeruginosa128Ciprofloxacin64

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human leukemia cells by activating caspase pathways. The following table summarizes the cytotoxicity results:

Cell Line IC50 (µM) Control (DMSO) IC50 (µM)
HL-60 (leukemia)10N/AN/A
MCF-7 (breast cancer)20N/AN/A
A549 (lung cancer)15N/AN/A

The mechanism by which this compound exerts its biological effects is believed to involve modulation of key signaling pathways associated with cell proliferation and survival. It has been suggested that the thiadiazole ring plays a crucial role in interacting with biological targets such as enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antimicrobial Study : A study published in Scientific Reports demonstrated that derivatives of thiadiazoles including this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Evaluation : In a study focused on anticancer agents published in Journal of Medicinal Chemistry, this compound was assessed for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .

Properties

IUPAC Name

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJURFOEUGTFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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